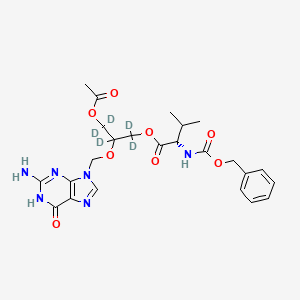
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is the labelled analogue of O-Acetyl N-Benzyloxycarbonyl Valganciclovir, which is used to protect Valganciclovir, a pro-drug of Ganciclovir . It has a molecular weight of 535.56 .
Physical And Chemical Properties Analysis
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is soluble in DMSO and Methanol . It has a density of 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Analytical Developments
Synthesis of Valganciclovir Hydrochloride
The synthesis process of Valganciclovir hydrochloride involves tritylation of ganciclovir to protect amino and hydroxyl groups, followed by condensation with N-benzyloxycarbonyl-L-valine, leading to a series of reactions including detritylation, acidification, and hydrogenation. This process demonstrates the chemical manipulation required to synthesize Valganciclovir hydrochloride with an overall yield of 34% (Zhao Shi-ku, 2015).
Analytical Methods for Drug Monitoring
Advanced analytical methods have been developed for the quantification of Valganciclovir and its metabolite Ganciclovir in human plasma, utilizing LC-MS/MS techniques. These methods provide sensitive detection limits and rapid analysis times, essential for pharmacokinetic studies and therapeutic drug monitoring (V. R. Derangula et al., 2019).
Drug Monitoring and Pharmacokinetics
Therapeutic Drug Monitoring (TDM)
TDM of Valganciclovir and its active metabolite Ganciclovir is critical for optimizing antiviral therapy. A validated LC-MS/MS method for evaluating these compounds in human plasma highlights the importance of precise and accurate measurement techniques to guide dosing and minimize toxicity (V. R. Derangula et al., 2019).
Pharmacokinetic Profile
The pharmacokinetic profile of Ganciclovir following Valganciclovir administration in solid organ transplant recipients has been extensively studied. These studies provide valuable data on drug absorption, distribution, metabolism, and excretion, which are essential for determining the dosing regimen and ensuring effective antiviral therapy (H. Wiltshire et al., 2005).
Mecanismo De Acción
Target of Action
It is a derivative of valganciclovir, which is known to target cytomegalovirus (cmv) infections .
Mode of Action
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is a prodrug, meaning it is converted into its active form inside the body. It exists as a mixture of two diastereomers. After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases .
Biochemical Pathways
Once converted to ganciclovir, it gets incorporated into the DNA of the cytomegalovirus (CMV). This incorporation disrupts the reading of the DNA by DNA polymerase, resulting in the termination of the elongation of viral DNA .
Pharmacokinetics
As a prodrug, it is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
Result of Action
The result of the action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is the inhibition of the replication of the cytomegalovirus (CMV). By incorporating into the viral DNA and terminating its elongation, the compound effectively stops the virus from multiplying .
Action Environment
Factors such as the presence of hepatic and intestinal esterases, which convert the prodrug into its active form, can influence its action, efficacy, and stability .
Propiedades
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuteriopropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1/i10D2,11D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPPXVLNHJWMG-YSZZYQCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

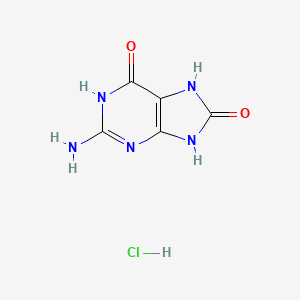

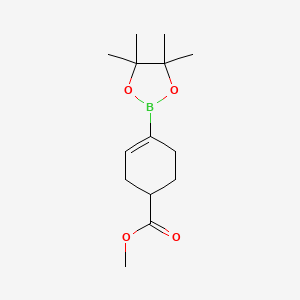
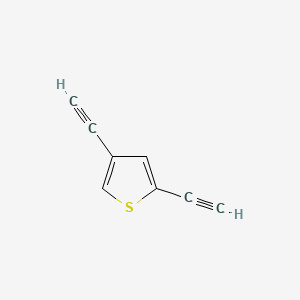
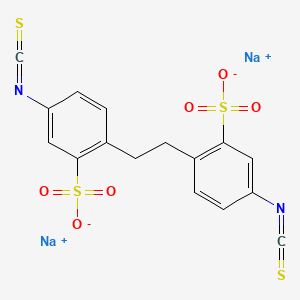
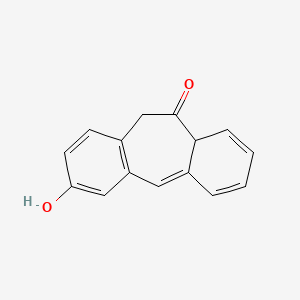
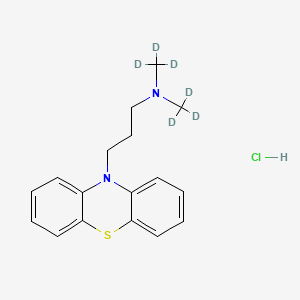
![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)
